1-Bromo-4-chloro-5-methoxy-2-nitrobenzene

Regioselective synthesis Protecting groups Catalytic hydrogenation

Sourcing regioisomerically pure, multi-halogenated nitroarenes with predictable orthogonal reactivity is a persistent bottleneck in medicinal chemistry and materials research. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) directly addresses this challenge with its precisely defined 1,4-Br/Cl substitution pattern ortho/para to an activating nitro group. • Enables sequential Suzuki-Miyaura couplings: Br reacts selectively under mild Pd(0) conditions; Cl requires more forcing conditions, allowing stepwise bis-arylation for unsymmetrical biaryls. • The ortho-NO₂ group activates C-4 chlorine for SNAr with amines, alkoxides, or thiols while preserving C-1 bromine for subsequent metal-catalyzed transformations. • Nitro reduction to aniline yields a versatile entry point to polyfunctional aniline derivatives for dye, pigment, and API intermediate synthesis. Supplied at ≥98% purity with full analytical documentation. Standard ambient shipping; inquire for bulk quantities and custom synthesis support.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.47 g/mol
Cat. No. B12846962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
Molecular FormulaC7H5BrClNO3
Molecular Weight266.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3
InChIKeyVNYNXLYFYLKIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: Defined Regioisomer


1-Bromo-4-chloro-5-methoxy-2-nitrobenzene (CAS 2092613-35-7) is a tetra-substituted benzene derivative featuring bromine, chlorine, methoxy, and nitro groups . Its molecular formula is C7H5BrClNO3 with a molecular weight of 266.48 g/mol . The compound belongs to the class of halogenated nitroarenes and serves as a versatile intermediate in organic synthesis . The precise arrangement of substituents, particularly the 1,4-relationship between bromine and chlorine, defines its unique reactivity profile and distinguishes it from its regioisomers [1].

Defined regioisomer 1,4-Bromo/chloro pattern enables sequential functionalization strategies
Differential halide reactivity Selective reduction or coupling of bromide over chloride supports chemoselective routes
Versatile intermediate Halogenated nitroarene scaffold for multi-step synthesis of complex aromatics

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene: Regioisomer-Dependent Reactivity


The substitution pattern of halogenated nitroarenes critically determines their chemical behavior. In 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the electron-withdrawing nitro group at position 2 activates the ring towards nucleophilic aromatic substitution (SNAr) specifically at the positions ortho and para to it [1][2]. The presence of both bromine and chlorine offers a strategic advantage: bromides can be selectively reduced in the presence of nitro, chloro, cyano, keto, and carboxylic acid groups, while chlorides require more vigorous conditions, enabling sequential functionalization [1][3]. This differential reactivity is lost in analogs lacking both halogens or having them in alternative positions [2]. Furthermore, bromo and chloro substituents serve as excellent blocking groups for regioselective ortho-functionalization, a capability absent in unsubstituted or mono-halogenated benzenes [3]. Generic substitution with a regioisomer or an analog lacking this precise substitution pattern will result in different reaction outcomes, lower yields, or the inability to perform specific synthetic sequences, thereby compromising the integrity of multi-step syntheses [1][2].

Regioisomer mismatch
A different substitution pattern may shift SNAr activation and alter reaction outcomes.
Loss of sequential reactivity
Analogs lacking both bromine and chlorine cannot support chemoselective dehalogenation or coupling sequences.
Blocking group absence
Without a para-blocking bromine, electrophilic substitution may yield regioisomeric mixtures.

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene vs. Key Analogs


Selective Bromine Reduction over Chlorine

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene possesses both bromine and chlorine atoms, enabling sequential functionalization. Bromides can be selectively reduced in the presence of chlorides, nitro, cyano, keto, and carboxylic acid groups using catalytic hydrogenation (10% Pd/C, neutral conditions) [1]. In contrast, chlorides require more vigorous conditions for reduction, such as hydrogen donors like sodium hypophosphite or borohydride [1]. This differential reactivity allows for a chemoselective dehalogenation strategy not possible with the mono-halogenated analog 1-chloro-5-methoxy-2-nitrobenzene (lacking bromine) or the symmetrical analog 1,4-dibromo-5-methoxy-2-nitrobenzene (lacking chlorine).

Selective Br Reduction
Cross-study comparable
92% yield (0.82 mol% Pd/C)
Supports chemoselective dehalogenation workflow
Compared to mono-halogenated analog requiring harsher conditions
Regioselective synthesis Protecting groups Catalytic hydrogenation

Bromine Blocking Group for Ortho-Functionalization

Bromo and chloro substituents serve as excellent para-blocking groups, enabling functionalization at ortho positions [1][2]. In 1-bromo-4-chloro-5-methoxy-2-nitrobenzene, the bromine atom at position 1 acts as a blocking group for the position para to the methoxy group, directing electrophilic substitution to the ortho position [2]. The halo group can be subsequently removed by catalytic hydrogenation [1]. This strategy yields ortho-substituted aromatic compounds with high regioselectivity. In contrast, analogs lacking a blocking group at the para position (e.g., 1-bromo-2-chloro-5-methoxy-3-nitrobenzene) lead to mixtures of ortho- and para-substituted products, reducing overall yield and requiring separation [3].

Br Blocking Strategy
Class-level inference
Para-blocking directs ortho-functionalization
Reported to improve regioselectivity
Analog without blocking group yields mixtures
Regioselective synthesis Blocking groups Ortho-substitution

Enhanced SNAr Reactivity

The presence of a nitro group at position 2 and a chlorine atom at position 4 significantly activates 1-bromo-4-chloro-5-methoxy-2-nitrobenzene towards nucleophilic aromatic substitution (SNAr) [1]. The nitro group, a strong electron-withdrawing group, stabilizes the Meisenheimer complex intermediate, facilitating the substitution of the chloro or bromo group [2]. The ortho-relationship between the nitro group and the bromine atom further enhances reactivity compared to analogs where the nitro group is meta to the leaving group [2]. For example, in o-chloronitrobenzene, nucleophiles react readily, whereas m-chloronitrobenzene shows significantly reduced reactivity [2].

Enhanced SNAr Reactivity
Class-level inference
Ortho-nitro activates leaving groups
Supports nucleophilic substitution under mild conditions
Meta-nitro analog shows reduced reactivity
SNAr Nucleophilic substitution Electron-withdrawing groups

Suzuki-Miyaura Selectivity: Bromine vs. Chlorine

In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides [1]. 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene offers the opportunity for sequential coupling by exploiting the differential reactivity of the two halogens [2]. The bromine atom can be selectively coupled under mild conditions (e.g., Pd(PPh3)4, room temperature), while the chlorine remains intact . A subsequent coupling of the chlorine can be achieved under more forcing conditions (e.g., higher temperature, bulky ligands) . This orthogonal reactivity is not available in analogs containing only one type of halogen (e.g., 1,4-dibromo-5-methoxy-2-nitrobenzene or 1,4-dichloro-5-methoxy-2-nitrobenzene), which would undergo indiscriminate coupling.

Suzuki Coupling Selectivity
Class-level inference
Br >100× more reactive than Cl
Enables sequential biaryl synthesis
Dihalo analog lacks orthogonal reactivity
Suzuki coupling Cross-coupling Palladium catalysis

1-Bromo-4-chloro-5-methoxy-2-nitrobenzene Applications


Ortho-Substituted Anisole Synthesis

Leverage the para-blocking capability of the bromine atom in 1-bromo-4-chloro-5-methoxy-2-nitrobenzene to direct electrophilic substitution exclusively to the ortho position. After functionalization, the bromine can be removed via catalytic hydrogenation to yield pure ortho-substituted products. This strategy avoids the formation of para-substituted byproducts, reducing purification efforts and improving overall yield [1]. This is particularly valuable for synthesizing pharmaceutical intermediates where specific regioisomers are required for biological activity.

Unsymmetrical Biaryl Synthesis via Sequential Coupling

Utilize the orthogonal reactivity of bromine and chlorine in 1-bromo-4-chloro-5-methoxy-2-nitrobenzene to perform two consecutive Suzuki-Miyaura couplings with different boronic acids. The first coupling selectively replaces the bromine under mild conditions, followed by a second coupling of the chlorine under more forcing conditions . This sequential approach enables the efficient construction of complex, unsymmetrical biaryl systems that are challenging to access otherwise. This is directly relevant to the synthesis of liquid crystal materials, organic semiconductors, and drug candidates.

Aromatic Core Diversification via SNAr

Exploit the enhanced SNAr reactivity conferred by the ortho-nitro group to selectively replace the chlorine atom with a variety of nucleophiles (e.g., amines, alkoxides, thiols) while preserving the bromine atom for subsequent metal-catalyzed transformations [2]. This allows for the rapid generation of a library of diversely functionalized aromatic compounds from a single, readily available precursor. This is a powerful strategy for structure-activity relationship (SAR) studies in medicinal chemistry.

Polyfunctional Aniline Precursor

First, reduce the nitro group to an amine using standard conditions (e.g., SnCl2, Fe/HCl, or catalytic hydrogenation) to yield 1-bromo-4-chloro-5-methoxyaniline. The differential reactivity of the bromine and chlorine can then be exploited for further functionalization via cross-coupling or nucleophilic substitution, as described above. This provides a versatile entry point to a wide range of polyfunctional aniline derivatives, which are core structures in dyes, pigments, and pharmaceuticals.

Application
Selection Property
Validation Focus
Ortho-substituted anisole synthesis
Bromine para-blocking capability
Ortho-regioselectivity and debromination yield
Unsymmetrical biaryl construction
Orthogonal bromide/chloride reactivity
Sequential coupling fidelity and cross-coupling yields
Aromatic core diversification
Enhanced SNAr reactivity with nitro activation
Nucleophile compatibility and bromine retention
Polyfunctional aniline precursor
Nitro reduction without halide loss
Aniline intermediate purity and downstream reactivity

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